2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid Exhibits Intermediate Lipophilicity (LogP 2.02) Compared to Methyl (LogP 1.11) and Phenyl (LogP 3.12) Analogs
The 2-ethyl derivative exhibits a calculated LogP of 2.02, which is intermediate between the 2-methyl analog (LogP 1.11) and the 2-phenyl analog (LogP 3.12). This difference of +0.91 LogP units compared to the methyl analog and -1.10 LogP units compared to the phenyl analog provides a quantifiable and tunable lipophilicity profile [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.02 |
| Comparator Or Baseline | 2-Methyl analog: LogP = 1.11; 2-Phenyl analog: LogP = 3.12 |
| Quantified Difference | +0.91 vs. methyl; -1.10 vs. phenyl |
| Conditions | Predicted/calculated LogP from chemical structure databases |
Why This Matters
This intermediate lipophilicity is critical for optimizing membrane permeability and bioavailability, making the 2-ethyl derivative a distinct candidate when both high and low LogP extremes are undesirable.
- [1] ChemSrc. (2024). 5-Benzoxazoleacetic acid, 2-ethyl. CAS 866038-38-2. View Source
- [2] YYBYY. (n.d.). 2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid. CAS 38196-02-0. View Source
